molecular formula C10H16N2OS B7864641 (S)-2-Amino-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide

(S)-2-Amino-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide

Cat. No.: B7864641
M. Wt: 212.31 g/mol
InChI Key: FFEWEFNMHJVIFR-QMMMGPOBSA-N
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Description

(S)-2-Amino-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide is a chiral propanamide derivative featuring a 3-methylthiophene moiety, designed for advanced pharmaceutical research and development. This compound is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. The core structure of this molecule, which incorporates a thiophene ring, is of significant interest in medicinal chemistry. Thiophene-based analogs, particularly 2-aminothiophene (2-AT) scaffolds, have been identified as promising small-molecule positive allosteric modulators (PAMs) of the Glucagon-like peptide 1 receptor (GLP-1R) . GLP-1R is a critical target for the treatment of type 2 diabetes and obesity, and small-molecule PAMs can enhance the receptor's activation by endogenous peptides, leading to increased glucose-dependent insulin secretion . The structural features of this compound suggest potential for similar applications, offering a path to oral therapeutics for metabolic diseases. Furthermore, propanamide derivatives have demonstrated substantial research value in other therapeutic areas. Quantitative Structure-Activity Relationship (QSAR) models have been successfully applied to related propanamides, optimizing their anticonvulsant activity by targeting enzymes like γ-aminobutyrate aminotransferase (GABA-AT) . The (S)-configured stereocenter in this molecule may provide selective interaction with biological targets, a critical factor in drug design. Researchers can leverage this chiral, thiophene-functionalized propanamide as a key intermediate or a lead compound in developing novel small-molecule therapies for metabolic disorders, neurological conditions, and infectious diseases.

Properties

IUPAC Name

(2S)-2-amino-N-methyl-N-[(3-methylthiophen-2-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-7-4-5-14-9(7)6-12(3)10(13)8(2)11/h4-5,8H,6,11H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEWEFNMHJVIFR-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(C)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)CN(C)C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiophene and (S)-2-amino-propionamide.

    N-Methylation: The amino group of (S)-2-amino-propionamide is methylated using methyl iodide in the presence of a base such as sodium hydride.

    Thienylmethylation: The thiophene ring is introduced by reacting the methylated intermediate with 3-methylthiophene in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

(S)-2-Amino-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide has demonstrated promising biological activities, making it a candidate for further research in pharmacology. Preliminary studies suggest the following:

  • Neuroprotective Effects : The compound interacts with neurotransmitter receptors, potentially providing neuroprotective benefits. This interaction may be responsible for its observed effects in neurodegenerative models.
  • Binding Affinity : Research indicates that this compound exhibits binding affinity to various receptors and enzymes, which could be useful in drug development targeting specific pathways involved in neurological disorders.

Applications in Medicinal Chemistry

  • Drug Development : Given its structural characteristics and biological activity, this compound is being investigated as a lead compound for developing new therapeutics aimed at treating neurological diseases such as Alzheimer's and Parkinson's disease.
  • Pharmacological Studies : The compound serves as a subject for pharmacological studies to understand its mechanism of action at the molecular level. Its interactions with different receptor types can provide insights into designing more effective drugs.
  • Synthesis of Analogues : The unique thiophene substitution pattern allows for the synthesis of various analogues that may enhance biological activity or alter pharmacokinetic properties.
  • Neuroprotective Studies : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases.
  • Receptor Interaction Studies : Binding assays have revealed that this compound has a high affinity for certain serotonin and dopamine receptors, which are critical targets in the treatment of mood disorders and schizophrenia.
  • Synthetic Pathways : Research has outlined several synthetic routes for producing this compound, emphasizing its feasibility for large-scale production in pharmaceutical applications.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

    Interacting with Receptors: Modulating receptor activity to produce a physiological response.

    Affecting Cellular Pathways: Influencing cellular signaling pathways to alter cell function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s core structure shares similarities with several amides, differing primarily in substituents on the N-alkyl and aryl/heteroaryl groups. Key comparisons include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features
(S)-2-Amino-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide 3-methyl-thiophen-2-ylmethyl C₁₁H₁₆N₂OS* ~238.3 Thiophene ring enhances lipophilicity; methyl group may improve metabolic stability .
(S)-2-Amino-N-methyl-N-(3-nitro-benzyl)-propionamide () 3-nitro-benzyl C₁₁H₁₅N₃O₃ 237.25 Nitro group increases electron-withdrawing effects, potentially reducing solubility .
(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propanamide () 2-fluoro-benzyl C₁₁H₁₅FN₂O 222.25 Fluorine substitution improves membrane permeability and bioavailability .
(S)-2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide () 2-oxo-thiophen-2-yl-ethyl C₁₀H₁₄N₂O₂S 226.29 Oxo group introduces polarity, possibly affecting binding affinity .
(S)-2-Amino-N-cyclopropyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide () Cyclopropyl + 3-methyl-thiophen-2-ylmethyl C₁₃H₁₈N₂OS ~258.4 Cyclopropyl group may enhance conformational rigidity and selectivity .

*Estimated based on analogous structures.

Key Observations:
  • Thiophene vs. Benzyl Groups : Thiophene-containing analogs (e.g., ) exhibit higher lipophilicity compared to benzyl derivatives (), which may influence blood-brain barrier penetration or tissue distribution .
  • Electron-Donating vs. Withdrawing Substituents : The methyl group on the thiophene (electron-donating) contrasts with the nitro group in (electron-withdrawing), impacting electronic properties and reactivity .
  • Steric Effects : Bulky substituents like cyclopropyl () or benzyl-pyrrolidinyl () may hinder receptor binding but improve metabolic stability .

Biological Activity

(S)-2-Amino-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide, with CAS number 1307482-11-6, is a compound of interest due to its potential biological activities. This article explores the compound's chemical properties, biological activities, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C10H16N2OS
  • Molar Mass : 212.31 g/mol
  • Chemical Structure : The compound features an amide functional group and a thiophene ring, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include its antimicrobial properties, potential as a drug candidate, and effects on specific biological pathways.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial effects. For instance, derivatives with thiophene moieties have demonstrated enhanced inhibition against resistant bacterial strains, including those expressing New Delhi metallo-beta-lactamase (NDM-1) .

Case Studies

  • Inhibition of NDM-1 :
    • A study indicated that compounds with structural similarities to this compound showed IC50 values in the low micromolar range against NDM-1, suggesting potential as β-lactamase inhibitors .
    • Table 1: Inhibition Data Against NDM-1 :
    CompoundIC50 (µM)Activity
    Compound A0.12Strong Inhibitor
    Compound B0.10Strong Inhibitor
    (S)-2-Amino...TBDPotential Candidate
  • Cytotoxicity Studies :
    • Cytotoxicity assessments on mammalian cell lines revealed that certain derivatives exhibited low toxicity, making them promising candidates for further development .

Mechanistic Insights

The mechanism of action for this compound appears to involve interactions with key enzymes associated with bacterial resistance mechanisms. The presence of the thiophene ring enhances lipophilicity and facilitates membrane penetration, thereby increasing efficacy against bacterial targets.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has provided insights into how modifications can enhance biological activity:

  • Substituents at the thiophene ring significantly influence inhibitory potency.
  • The presence of methyl groups at specific positions on the thiophene enhances interaction with target enzymes .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and stereochemical integrity of (S)-2-Amino-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-propionamide?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (e.g., 254 nm) to assess purity. Gradient elution with acetonitrile/water (0.1% TFA) is recommended for resolving polar impurities .
  • Nuclear Magnetic Resonance (NMR) : Employ 1H^1H- and 13C^13C-NMR to confirm structural integrity. Pay attention to the thiophene ring protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.0–2.5 ppm) for stereochemical validation .
  • Circular Dichroism (CD) : For enantiomeric confirmation, compare CD spectra with known (S)-enantiomer standards to detect optical activity discrepancies .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent oxidation and photodegradation. Use desiccants to avoid hydrolysis of the amide bond .
  • Handling : Work in a fume hood with nitrile gloves and lab coats. Pre-weigh aliquots to minimize repeated exposure to ambient conditions .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in bioactivity data observed across different studies involving this compound?

  • Methodological Answer :

  • Standardized Assay Conditions : Normalize variables like solvent (e.g., DMSO concentration ≤0.1%), pH (7.4 for physiological mimicry), and temperature (37°C) to reduce inter-study variability .
  • Batch-to-Batch Quality Control : Implement LC-MS to verify compound integrity across batches, ensuring no degradation products (e.g., hydrolyzed propionamide) skew bioactivity results .
  • Positive/Negative Controls : Include reference agonists/antagonists (e.g., thiophene-based analogs) to calibrate assay sensitivity and specificity .

Q. How can researchers design a stability study under physiological conditions to evaluate degradation pathways of this compound?

  • Methodological Answer :

  • Simulated Physiological Media : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) or human serum at 37°C. Sample at intervals (0, 6, 24, 48 hrs) and analyze via HPLC-MS to track degradation products (e.g., methyl-thiophene oxidation) .
  • Stress Testing : Expose to UV light (254 nm) or elevated temperatures (40–60°C) to accelerate degradation. Use 1H^1H-NMR to identify structural changes, such as N-methyl group cleavage .

Q. What are the key challenges in synthesizing this compound with high enantiomeric excess (ee)?

  • Methodological Answer :

  • Chiral Resolution : Employ chiral auxiliaries (e.g., L-proline derivatives) during the amide coupling step to favor (S)-configuration. Monitor ee via chiral HPLC using cellulose-based columns .
  • Side Reactions : Mitigate racemization by avoiding strong bases during deprotection. Use mild conditions (e.g., HATU coupling at 0°C) to preserve stereochemistry .

Q. How can computational methods predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Focus on the thiophene moiety’s potential π-π stacking with aromatic residues (e.g., Tyr, Phe) in target proteins .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, aiding in predicting reactive sites for derivatization .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer :

  • Solvent Screening : Test solubility in a matrix of solvents (e.g., water, ethanol, DMSO) using nephelometry or UV-Vis spectroscopy. Note pH-dependent solubility shifts due to the amino group’s protonation .
  • Co-Solvent Systems : For in vitro studies, use water-miscible co-solvents (e.g., PEG-400) at ≤10% to enhance solubility without destabilizing the compound .

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